2-Hydroxy-3-(4-phenoxyphenyl)propanoic acid
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Overview
Description
2-Hydroxy-3-(4-phenoxyphenyl)propanoic acid is an organic compound with the molecular formula C15H14O4. It is characterized by the presence of a hydroxy group, a phenoxy group, and a propanoic acid moiety.
Synthetic Routes and Reaction Conditions:
Phenol and Acrylonitrile Reaction: One method involves the reaction of phenol with acrylonitrile to form 4-hydroxyphenylacetonitrile, which is then hydrolyzed to yield this compound.
Perkin Reaction: Another method uses 4-hydroxybenzaldehyde as a starting material, which undergoes the Perkin reaction with acetic anhydride in the presence of sodium acetate to form 4-hydroxycinnamic acid.
Industrial Production Methods: Industrial production methods typically involve large-scale synthesis using the above-mentioned reactions, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Types of Reactions:
Oxidation: The hydroxy group in this compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
2-Hydroxy-3-(4-phenoxyphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(4-phenoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and phenoxy groups play a crucial role in its biological activity, potentially interacting with enzymes and receptors in the body. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
2-(4-Hydroxyphenyl)propanoic acid: Similar in structure but lacks the phenoxy group.
2-(4-Formylphenoxy)propanoic acid: Contains a formyl group instead of a hydroxy group.
2-(4-Piperidinyl)propanoic acid hydrochloride: Contains a piperidinyl group instead of a phenoxy group.
Uniqueness: 2-Hydroxy-3-(4-phenoxyphenyl)propanoic acid is unique due to the presence of both hydroxy and phenoxy groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H14O4 |
---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
2-hydroxy-3-(4-phenoxyphenyl)propanoic acid |
InChI |
InChI=1S/C15H14O4/c16-14(15(17)18)10-11-6-8-13(9-7-11)19-12-4-2-1-3-5-12/h1-9,14,16H,10H2,(H,17,18) |
InChI Key |
ZSWWHRBKWSZDNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CC(C(=O)O)O |
Origin of Product |
United States |
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